molecular formula C21H28ClNOS B14562099 1-[4-(2-Phenylsulfanylphenoxy)butyl]piperidine;hydrochloride CAS No. 62232-66-0

1-[4-(2-Phenylsulfanylphenoxy)butyl]piperidine;hydrochloride

Cat. No.: B14562099
CAS No.: 62232-66-0
M. Wt: 378.0 g/mol
InChI Key: UJBDEVFJGVJSML-UHFFFAOYSA-N
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Description

1-[4-(2-Phenylsulfanylphenoxy)butyl]piperidine;hydrochloride is a complex organic compound that belongs to the class of piperidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2-Phenylsulfanylphenoxy)butyl]piperidine;hydrochloride typically involves multiple steps, including the formation of the piperidine ring and the introduction of the phenylsulfanyl and phenoxy groups. One common method involves the reaction of 4-(2-Phenylsulfanylphenoxy)butylamine with piperidine under specific conditions to form the desired compound. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

1-[4-(2-Phenylsulfanylphenoxy)butyl]piperidine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify its functional groups.

    Substitution: The phenoxy and phenylsulfanyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can lead to the formation of new derivatives with modified functional groups.

Scientific Research Applications

1-[4-(2-Phenylsulfanylphenoxy)butyl]piperidine;hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for drug development.

    Industry: The compound may be used in the development of new materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 1-[4-(2-Phenylsulfanylphenoxy)butyl]piperidine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-[4-(2-Phenylsulfanylphenoxy)butyl]piperidine;hydrochloride include other piperidine derivatives with phenylsulfanyl and phenoxy groups. Examples include:

  • 1-Butyl-4-[2-(ethylsulfanyl)phenyl]piperazine hydrochloride
  • 1-[4-(2-Phenylsulfanylphenoxy)butyl]piperidine

Uniqueness

What sets this compound apart from similar compounds is its specific combination of functional groups, which may confer unique chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various research applications.

Properties

CAS No.

62232-66-0

Molecular Formula

C21H28ClNOS

Molecular Weight

378.0 g/mol

IUPAC Name

1-[4-(2-phenylsulfanylphenoxy)butyl]piperidine;hydrochloride

InChI

InChI=1S/C21H27NOS.ClH/c1-3-11-19(12-4-1)24-21-14-6-5-13-20(21)23-18-10-9-17-22-15-7-2-8-16-22;/h1,3-6,11-14H,2,7-10,15-18H2;1H

InChI Key

UJBDEVFJGVJSML-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCCCOC2=CC=CC=C2SC3=CC=CC=C3.Cl

Origin of Product

United States

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